molecular formula C18H19NO4S2 B254508 4-tert-butyl-N-(6-methyl-2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide

4-tert-butyl-N-(6-methyl-2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide

Cat. No. B254508
M. Wt: 377.5 g/mol
InChI Key: GHTHUSNROQWQNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-butyl-N-(6-methyl-2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide, also known as TB-MBOA, is a sulfonamide derivative that has been of interest to researchers due to its potential use as a herbicide. This compound has been found to inhibit the growth of various weed species and has shown promise as a selective herbicide.

Mechanism of Action

The exact mechanism of action of 4-tert-butyl-N-(6-methyl-2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide is not fully understood. However, it is believed to inhibit the activity of acetolactate synthase (ALS), an enzyme that is essential for the biosynthesis of branched-chain amino acids in plants. This inhibition leads to the accumulation of toxic intermediates, which ultimately results in the death of the plant.
Biochemical and Physiological Effects:
4-tert-butyl-N-(6-methyl-2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide has been found to have minimal toxicity to mammals and aquatic organisms. However, it has been shown to have some negative effects on non-target plant species. For example, 4-tert-butyl-N-(6-methyl-2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide has been found to inhibit the growth of certain legume species, which can have negative impacts on soil health and biodiversity.

Advantages and Limitations for Lab Experiments

One advantage of 4-tert-butyl-N-(6-methyl-2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide is its selective herbicidal activity, which makes it a promising alternative to traditional herbicides. Additionally, 4-tert-butyl-N-(6-methyl-2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide has been found to have low toxicity to mammals and aquatic organisms. However, one limitation of 4-tert-butyl-N-(6-methyl-2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide is its potential negative impacts on non-target plant species. This can limit its use in certain environments.

Future Directions

There are several future directions for research on 4-tert-butyl-N-(6-methyl-2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide. One area of interest is the development of new formulations of 4-tert-butyl-N-(6-methyl-2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide that can improve its efficacy and reduce its negative impacts on non-target plant species. Additionally, researchers are exploring the potential use of 4-tert-butyl-N-(6-methyl-2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide in combination with other herbicides to create more effective weed control strategies. Finally, there is ongoing research into the mechanism of action of 4-tert-butyl-N-(6-methyl-2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide, which could lead to the development of new herbicides with improved selectivity and efficacy.
Conclusion:
4-tert-butyl-N-(6-methyl-2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide is a sulfonamide derivative that has shown promise as a selective herbicide. Its mechanism of action involves the inhibition of ALS, an enzyme that is essential for the biosynthesis of branched-chain amino acids in plants. While 4-tert-butyl-N-(6-methyl-2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide has several advantages, including its low toxicity to mammals and aquatic organisms, it also has limitations, such as its potential negative impacts on non-target plant species. Future research will focus on developing new formulations of 4-tert-butyl-N-(6-methyl-2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide, exploring its potential use in combination with other herbicides, and further understanding its mechanism of action.

Synthesis Methods

The synthesis of 4-tert-butyl-N-(6-methyl-2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide involves the reaction of 6-methyl-2-oxo-1,3-benzoxathiol-5-ylamine with 4-tert-butylbenzenesulfonyl chloride. This reaction yields 4-tert-butyl-N-(6-methyl-2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide as a white crystalline solid. The purity of 4-tert-butyl-N-(6-methyl-2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide can be determined using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

4-tert-butyl-N-(6-methyl-2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide has been extensively studied for its potential use as a herbicide. It has been found to inhibit the growth of various weed species, including velvetleaf, lambsquarters, and pigweed. 4-tert-butyl-N-(6-methyl-2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide has also been shown to have selective herbicidal activity, which means it can target weeds without harming crops. This makes it an attractive alternative to traditional herbicides, which can be harmful to the environment and non-target species.

properties

Product Name

4-tert-butyl-N-(6-methyl-2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide

Molecular Formula

C18H19NO4S2

Molecular Weight

377.5 g/mol

IUPAC Name

4-tert-butyl-N-(6-methyl-2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide

InChI

InChI=1S/C18H19NO4S2/c1-11-9-15-16(24-17(20)23-15)10-14(11)19-25(21,22)13-7-5-12(6-8-13)18(2,3)4/h5-10,19H,1-4H3

InChI Key

GHTHUSNROQWQNS-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1NS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)SC(=O)O2

Canonical SMILES

CC1=CC2=C(C=C1NS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)SC(=O)O2

Origin of Product

United States

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